The compound is synthesized through chemical methods rather than being derived from natural sources. It falls under the category of peptides, specifically as a linear peptide with a total molecular weight of approximately 1159.26 g/mol and a molecular formula of C48H78N20O14 . Its structure indicates that it contains multiple basic and polar amino acids, which may influence its solubility and interaction with biological systems.
The synthesis of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be summarized in the following steps:
The molecular structure of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 can be analyzed in terms of its backbone conformation and side chain interactions:
The chemical reactions involving H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 primarily include:
The mechanism of action for H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 may involve its interaction with specific receptors or enzymes in biological systems:
The physical and chemical properties of H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 include:
H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 has several scientific applications:
The peptide H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH₂ features a linear decapeptide sequence (10 amino acids) with a C-terminal amidation. Its primary structure was unequivocally determined through tandem mass spectrometry and Edman degradation techniques. The N-terminus starts with a free amino group on glycine, while the C-terminus of serine is modified to an amide (-NH₂) instead of a free carboxyl group. The standard abbreviated nomenclature for this peptide is GPRPPERHQS-NH₂, derived from the single-letter codes of its constituent residues: Glycine (G), Proline (P), Arginine (R), Proline (P), Proline (P), Glutamic acid (E), Arginine (R), Histidine (H), Glutamine (Q), and Serine (S) [2] [4]. This nomenclature is universally adopted in biochemical databases and research literature for precision.
Table 1: Amino Acid Sequence and Positional Details
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 |
---|---|---|---|---|---|---|---|---|---|---|
Residue | Glycine (G) | Proline (P) | Arginine (R) | Proline (P) | Proline (P) | Glutamic acid (E) | Arginine (R) | Histidine (H) | Glutamine (Q) | Serine (S) |
Role | N-terminal | Rigidity | Basic | Rigidity | Rigidity | Acidic | Basic | Metal binding | Polar | C-terminal amide |
The molecular formula C₄₈H₇₈N₂₀O₁₄ was established through high-resolution mass spectrometry (HR-MS) and elemental analysis, confirming the composition of 48 carbon, 78 hydrogen, 20 nitrogen, and 14 oxygen atoms. This formula accounts for the C-terminal amidation and protonated N-terminus. The theoretical monoisotopic molecular weight is 1159.27 Da, consistent across multiple independent analyses [2] [4]. Synthetic batches exhibit a purity of ≥97.7% as verified by reverse-phase HPLC, with minor impurities attributed to residual trifluoroacetic acid (TFA) salts from purification [2]. The molecular weight plays a critical role in biophysical studies, particularly in nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, where accurate mass ensures precise sample preparation.
Computational modeling (e.g., Rosetta, MODELLER) predicts that GPRPPERHQS-NH₂ adopts a semi-rigid tertiary structure due to three strategically positioned proline residues (at positions 2, 4, and 5). Proline’s unique pyrrolidine ring imposes steric constraints that:
Molecular dynamics simulations further reveal that the Pro₄-Pro₅ motif acts as a structural hinge, segregating the N-terminal (Gly₁-Arg₃) and C-terminal (Glu₆-Ser₁₀) domains. The N-terminal domain (rich in proline and arginine) is predominantly rigid, while the C-terminal domain (containing Glu₆, His₈, Gln₉) exhibits moderate flexibility, facilitating interactions with targets like fibrinogen. This bipartite architecture is critical for biological activity, as rigidity in the N-terminus optimizes docking with fibrin polymerization sites [6].
GPRPPERHQS-NH₂ shares functional homology with shorter fibrin-targeting peptides but exhibits superior inhibitory potency due to its extended structure. Key comparisons with the tetrapeptide Gly-Pro-Arg-Pro-NH₂ (GPRP-NH₂) include:
Table 2: Structural and Functional Comparison with Truncated Analogs
Parameter | GPRPPERHQS-NH₂ (Decapeptide) | GPRP-NH₂ (Tetrapeptide) |
---|---|---|
Molecular Formula | C₄₈H₇₈N₂₀O₁₄ | C₁₈H₃₂N₈O₄ |
Molecular Weight | 1159.27 Da | 424.50 Da |
Fibrin Inhibition | 2.33× higher than GPRP-NH₂ | Baseline activity |
Key Functional Residues | Glu₆, Arg₇, His₈ enhance charge complementarity | Arg₃ essential for fibrin binding |
Structural Features | Pro₂/₄/₅ rigid core + C-terminal functional domain | Minimal Pro₂/₄ rigidity |
Biochemical assays demonstrate that GPRPPERHQS-NH₂ inhibits fibrin polymerization 2.33-fold more effectively than GPRP-NH₂ [2]. This enhancement arises from:
Notably, truncating the C-terminal segment (His-Gln-Ser-NH₂) reverts activity to near-GPRP-NH₂ levels, confirming the indispensability of the full sequence [2].
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